molecular formula C15H24O B010632 (1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol CAS No. 19902-30-8

(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol

Cat. No.: B010632
CAS No.: 19902-30-8
M. Wt: 220.35 g/mol
InChI Key: OBSHMGYCMVPNRU-MCZMQQNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Biotol: is a chemical compound with the molecular formula C15H24O . It is known for its unique structure, which includes a tricyclic framework with multiple chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Biotol can be synthesized through several methods. One common approach involves the oxidation of aminobinaphthalinols using oxidants like phenyliodine (III) diacetate (PIDA) in the presence of a base such as sodium methoxide. The reaction is typically carried out in chloroform at room temperature, yielding the desired product in moderate to good yields .

Industrial Production Methods: Industrial production of alpha-Biotol often involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions: Alpha-Biotol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like PIDA.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Alpha-Biotol can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Phenyliodine (III) diacetate (PIDA) in chloroform.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with increased hydrogen content.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of alpha-Biotol involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase , which play crucial roles in neurotransmission . The compound’s structure allows it to bind effectively to these enzymes, blocking their activity and leading to various physiological effects.

Comparison with Similar Compounds

Alpha-Biotol can be compared with other similar compounds, such as:

Conclusion

Alpha-Biotol is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers and industrial applications alike.

Properties

CAS No.

19902-30-8

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol

InChI

InChI=1S/C15H24O/c1-9-5-6-15-8-11(9)14(3,4)13(15)12(16)7-10(15)2/h5,10-13,16H,6-8H2,1-4H3/t10-,11+,12+,13+,15+/m1/s1

InChI Key

OBSHMGYCMVPNRU-MCZMQQNQSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)C)O

SMILES

CC1CC(C2C13CC=C(C(C3)C2(C)C)C)O

Canonical SMILES

CC1CC(C2C13CC=C(C(C3)C2(C)C)C)O

Synonyms

(1S)-2,3,4,7,8,8aβ-Hexahydro-3β,6,8,8-tetramethyl-1H-3aα,7α-methanoazulen-1β-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol
Reactant of Route 2
(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol
Reactant of Route 3
(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol
Reactant of Route 4
(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol
Reactant of Route 5
(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol
Reactant of Route 6
(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol

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